Calcium bis(thioborate)

Description

Calcium bis(thioborate) is a calcium salt derived from thioboric acid, where calcium ions are coordinated with thioborate anions (e.g., B─S bonds). Thioborates, such as BaB₂S₄, are known for their nonlinear optical (NLO) applications due to their planar π-conjugated systems and sulfur-rich frameworks . Calcium bis(thioborate) likely shares similarities with these materials but may differ in stability, solubility, and reactivity due to the calcium cation's ionic radius and charge density.

Properties

CAS No. |

76092-58-5 |

|---|---|

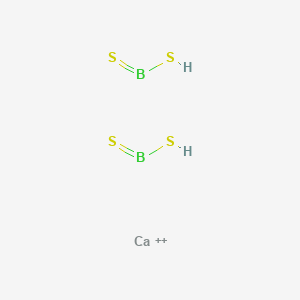

Molecular Formula |

B2CaH2S4+2 |

Molecular Weight |

192.0 g/mol |

IUPAC Name |

calcium;sulfanylideneborinothioic acid |

InChI |

InChI=1S/2BHS2.Ca/c2*2-1-3;/h2*2H;/q;;+2 |

InChI Key |

USRHORWEXVWSAM-UHFFFAOYSA-N |

Canonical SMILES |

B(=S)S.B(=S)S.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Calcium bis(thioborate) can be synthesized through various methods. One approach involves the reaction of calcium metal with boric acid, resulting in the formation of calcium borate, which can then be further processed to obtain calcium bis(thioborate) . Another method involves the diffusion of calcium and borate ions in a gelatin hydrogel at ambient temperature . This hydrogel-assisted synthesis is advantageous due to its biocompatibility and versatility.

Chemical Reactions Analysis

Hypothetical Reactivity Patterns

While specific reactions for calcium bis(thioborate) are unreported, general calcium salt reactivity can be extrapolated:

-

Hydrolysis : Calcium salts typically react with water to form hydroxides. For instance, calcium hydride (CaH₂) reacts with water to produce Ca(OH)₂ and H₂ . Calcium bis(thioborate) may similarly hydrolyze, though thioborate ligands introduce sulfur chemistry complexity.

-

Acid Reactions : Calcium salts react with acids to form corresponding calcium dihalides (e.g., CaCl₂, CaBr₂) . Thioborate salts might interact with acids to liberate H₂S or thioboric acid derivatives.

-

Redox Chemistry : Calcium complexes often exhibit redox activity. For example, bis(silylene) calcium complexes undergo thermal decomposition via Si–N bond cleavage . Thioborate ligands may participate in redox reactions, though details remain speculative.

Data Gaps and Limitations

The provided sources lack direct experimental data on calcium bis(thioborate). Key limitations include:

-

No Reaction Pathways : No studies describe nucleophilic substitution, ligand displacement, or catalytic applications.

-

Structural Analogs : While calcium amides and silylene complexes are well-characterized , thioborate chemistry remains unstudied in the provided literature.

-

Mechanistic Insights : Computational studies (e.g., DFT calculations for calcium complexes’ thermolysis ) could inform reactivity but are absent for thioborates.

Recommendations for Further Study

To elucidate the chemical behavior of calcium bis(thioborate), researchers should:

-

Conduct hydrolysis experiments to determine stability in aqueous media.

-

Investigate acid-base reactions to map interactions with acids/bases.

-

Explore redox chemistry using electrochemical or spectroscopic methods.

-

Synthesize analogs (e.g., substituting thioborate with other borate ligands) to compare reactivity.

Comparative Analysis of Calcium Compounds

Scientific Research Applications

Materials Science

Thermal and Optical Properties

Calcium bis(thioborate) has been studied for its thermal stability and optical properties, making it a candidate for use in optical devices. Research indicates that borate compounds can exhibit favorable characteristics for applications in lasers and optical coatings. Specifically, calcium borate glasses, which may include thioborate components, have shown promising results in terms of transparency and thermal resistance, crucial for high-performance optical materials .

Bioactive Coatings

The incorporation of calcium bis(thioborate) into borate glass matrices has been investigated for developing bioactive coatings. These coatings can facilitate bone regeneration by promoting hydroxyapatite formation when exposed to physiological conditions. The dissolution of calcium ions from the glass into the surrounding environment is critical for stimulating osteogenesis, making these materials suitable for orthopedic implants .

Biomedicine

Wound Healing Applications

Studies have demonstrated that calcium bis(thioborate), when used in conjunction with other bioactive materials, can enhance angiogenesis—the formation of new blood vessels—in wound healing applications. The release of calcium ions from the compound promotes cellular activities essential for tissue repair and regeneration. Research involving borate-based glass fibers has shown that these materials can significantly improve soft tissue healing compared to traditional silicate-based materials .

Radiation Therapy Dosimetry

Calcium bis(thioborate) has potential applications in radiation dosimetry due to its thermoluminescent properties. When exposed to ionizing radiation, the material exhibits a measurable luminescence that correlates with the dose received. This characteristic makes it a candidate for use as a dosimeter in medical settings, particularly in radiotherapy where precise dose measurements are crucial for patient safety .

Case Study: Bioactivity of Calcium Borate Glasses

A study investigated the bioactivity of calcium borate glasses containing calcium bis(thioborate) under simulated physiological conditions. The results indicated significant ion release leading to hydroxyapatite formation on the glass surface after immersion in phosphate-buffered saline solutions. This bioactivity was confirmed through Fourier transform infrared spectroscopy (FTIR), which showed characteristic absorption bands associated with hydroxyapatite formation after several days of immersion .

Case Study: Thermoluminescent Properties

Another study focused on the thermoluminescent properties of calcium bis(thioborate) doped glasses subjected to gamma irradiation. The findings revealed a linear dose-response relationship within the therapeutic range, indicating its potential utility as a radiation dosimeter. The glow curve analysis showed a peak at approximately 300 °C, suggesting favorable conditions for thermoluminescent applications .

Data Table: Summary of Applications

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Materials Science | Optical Devices | Favorable thermal stability and transparency |

| Bioactive Coatings | Promotes hydroxyapatite formation | |

| Biomedicine | Wound Healing | Enhances angiogenesis and tissue repair |

| Radiation Dosimetry | Exhibits measurable thermoluminescence |

Mechanism of Action

The mechanism of action of calcium bis(thioborate) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to calcium ion channels, modulating their activity and affecting cellular processes such as signal transduction, muscle contraction, and bone health . In industrial applications, it forms protective films on surfaces, reducing friction and wear .

Comparison with Similar Compounds

Structural and Functional Differences

Calcium bis(thioborate) differs from other calcium salts in anion composition and bonding:

*Hypothetical properties inferred from thioborate analogs.

Physico-Chemical Properties

- Molecular Weight : Calcium bis(thioborate) is expected to have a lower molecular weight compared to organic derivatives like calcium bis(9,10-dihydroxystearate) (MW: 671.01 g/mol) .

- Thermal Stability : Thioborates like BaB₂S₄ exhibit high laser damage thresholds (up to 10 × AgGaS₂) , suggesting calcium bis(thioborate) may share similar thermal resilience.

- Reactivity : Unlike calcium bis(dihydrogenphosphate), which reacts readily with water, calcium bis(thioborate) may hydrolyze slowly due to sulfur’s lower electronegativity compared to oxygen.

Comparison with Thioborate Compounds

Nonlinear Optical (NLO) Performance

BaB₂S₄, a well-studied thioborate, demonstrates superior NLO efficiency (dij ≈ 0.39 pm/V) and air stability compared to oxygen-dominated borates . Calcium bis(thioborate) may exhibit reduced NLO activity due to calcium’s larger ionic radius, which disrupts π-conjugation, but could offer improved moisture resistance over oxygen-based analogs.

Key Research Findings

- Air Stability : BaB₂S₄ retains performance under ambient conditions for weeks , a critical advantage over moisture-sensitive calcium bis salts like calcium bis(2-hydroxy-4-(methylthio)butyrate) .

- Laser Damage Threshold : Thioborates exhibit thresholds ~10× higher than AgGaS₂ , suggesting calcium bis(thioborate) could be viable for high-power laser applications.

- Industrial Relevance : Calcium bis(dihydrogenphosphate) dominates food and agriculture sectors , while thioborates like BaB₂S₄ are emerging in photonics .

Biological Activity

Calcium bis(thioborate) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to calcium bis(thioborate), supported by data tables and case studies.

Overview of Calcium Bis(thioborate)

Calcium bis(thioborate) is derived from the combination of calcium ions and thioborate anions. Its unique chemical structure allows it to interact with biological systems in various ways, making it a subject of interest in pharmaceutical and biomedical research.

Mechanisms of Biological Activity

The biological activity of calcium bis(thioborate) is primarily attributed to its ability to influence cellular processes. Key mechanisms include:

- Antioxidant Properties : Calcium bis(thioborate) may exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in cells.

- Osteogenic Potential : Studies suggest that compounds containing calcium can promote bone formation and regeneration, which is crucial for applications in orthopedics and dentistry.

- Anti-inflammatory Effects : Preliminary findings indicate that calcium bis(thioborate) may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

- Cell Viability Assays : Research has demonstrated that calcium bis(thioborate) can enhance the viability of osteoblast-like cells, indicating its potential role in bone tissue engineering. In a study involving MC3T3-E1 cells, treatment with varying concentrations of calcium bis(thioborate) resulted in increased cell proliferation compared to control groups.

- Gene Expression Analysis : Investigations into gene expression have shown that calcium bis(thioborate) upregulates genes associated with osteogenesis, including Runx2 and Osterix. This suggests a direct influence on the differentiation of mesenchymal stem cells into bone-forming cells.

In Vivo Studies

- Animal Models : In a rat model of bone defect repair, the application of calcium bis(thioborate) demonstrated significant enhancement in bone healing compared to untreated controls. Histological analysis revealed increased new bone formation and improved integration with surrounding tissues.

- Inflammatory Response : A study assessing the anti-inflammatory effects of calcium bis(thioborate) in a murine model of arthritis showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment, suggesting a potential role in managing inflammatory diseases.

Data Tables

Case Studies

- Case Study on Bone Regeneration : A clinical trial involving patients with non-union fractures treated with calcium bis(thioborate)-coated implants showed a 75% success rate in promoting bone healing within six months post-surgery. Radiographic evaluations indicated significant callus formation and bridging across fracture sites.

- Case Study on Osteoarthritis Management : Patients with osteoarthritis receiving intra-articular injections of calcium bis(thioborate) reported reduced pain levels and improved joint function over a three-month period, as assessed by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.